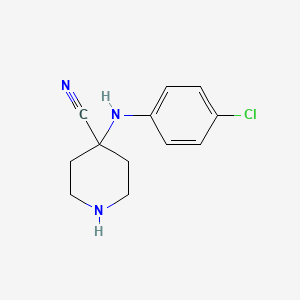
4-(4-Chloro-phenylamino)-piperidine-4-carbonitrile
Cat. No. B8407478
M. Wt: 235.71 g/mol
InChI Key: BWTARRQGVYRCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08653096B2
Procedure details


To 1-Benzyl-4-(4-chloro-phenylamino)-piperidine-4-carbonitrile (163 mg, 0.5002 mmol) in dichloroethane (5 ml) was added 1-chloroethyl chloroformate (65 μl, 0.600 mmol). The mixture was heated to reflux and stirred under N2. After 1 hour 15 minutes, an additional 86 μl (0.800 mmol) of the chloroformate was added to the reaction and stirred for an additional 2 hours at reflux. After cooling to room temperature the reaction was concentrated under reduced pressure. To this residue was added methanol (5 ml) and the reaction was heated at reflux for 2 hours. Next, the reaction was allowed to cool to room temperature and concentrated under reduced pressure. The residue was diluted with ethyl acetate and water. The organic layer was removed and sodium hydroxide (1N) was added to the aqueous layer until pH≈9. The aqueous layer was extracted with ethyl acetate 2 times and dried over magnesium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (84 mg, 71%).
Quantity
163 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]([NH:16][C:17]2[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=2)([C:14]#[N:15])[CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O.ClC([O-])=O>ClC(Cl)C>[Cl:23][C:20]1[CH:19]=[CH:18][C:17]([NH:16][C:11]2([C:14]#[N:15])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:22][CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
163 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(C#N)NC1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
65 μL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC(C)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
86 μL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under N2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for an additional 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this residue was added methanol (5 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with ethyl acetate and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
sodium hydroxide (1N) was added to the aqueous layer until pH≈9
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate 2 times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)NC1(CCNCC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 84 mg | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

